![molecular formula C6H4O3 B14311283 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one CAS No. 113567-94-5](/img/structure/B14311283.png)
1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dioxaspiro[25]octa-4,7-dien-6-one is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a dioxane ring and a cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one typically involves the use of para-quinone methides as key intermediates. An efficient one-pot approach has been developed, which proceeds smoothly under mild conditions without the use of metals . The reaction involves 1,6-conjugate addition induced dearomatization of para-quinone methides, resulting in high yields and the formation of consecutive quaternary centers .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above provides a scalable and efficient route that could be adapted for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: Substitution reactions can occur at different positions on the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spirocyclic epoxides, while reduction can yield spirocyclic alcohols.
Applications De Recherche Scientifique
1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a versatile intermediate in the synthesis of complex molecules.
Medicine: Due to its antitumor properties, it is being explored for potential therapeutic applications.
Industry: The unique structural features of the compound make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one exerts its effects involves the alkylation of DNA, which can lead to the inhibition of DNA replication and transcription . This mechanism is particularly relevant in its antitumor activity, where the compound targets rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one can be compared with other spirocyclic compounds such as:
Spiro[2.5]octa-4,7-dien-6-one: Similar in structure but lacks the dioxane ring.
1-Oxaspiro[2.5]octa-4,7-dien-6-one: Contains an oxaspiro linkage instead of a dioxaspiro linkage.
The uniqueness of this compound lies in its dioxane ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
113567-94-5 |
|---|---|
Formule moléculaire |
C6H4O3 |
Poids moléculaire |
124.09 g/mol |
Nom IUPAC |
1,2-dioxaspiro[2.5]octa-4,7-dien-6-one |
InChI |
InChI=1S/C6H4O3/c7-5-1-3-6(4-2-5)8-9-6/h1-4H |
Clé InChI |
YOECOMWCIJCEFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2(C=CC1=O)OO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


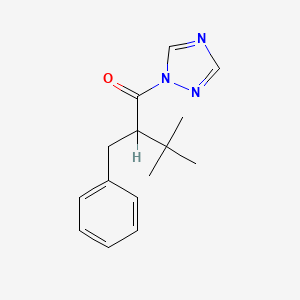
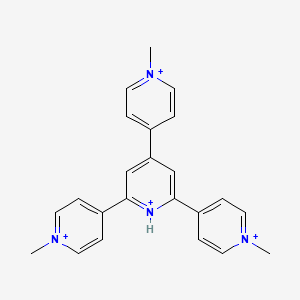
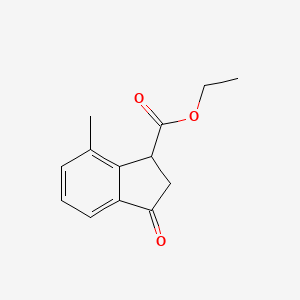
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)](/img/structure/B14311218.png)
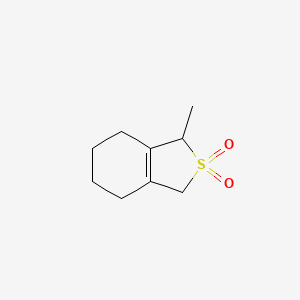
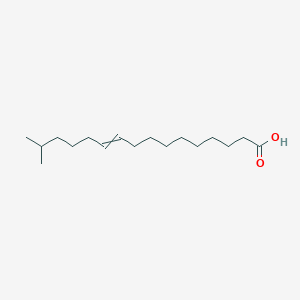



![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)
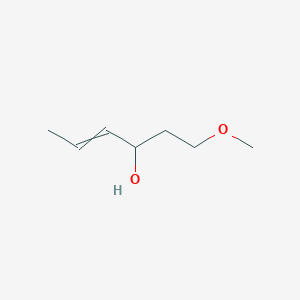

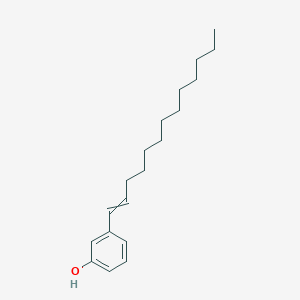
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
